molecular formula C8H8N2O2 B12864617 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one

Cat. No.: B12864617
M. Wt: 164.16 g/mol
InChI Key: LVBNQPAKISVTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one is a chemical compound with a unique structure that includes an isoxazole ring fused to a benzene ring, with an aminomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one typically involves the formation of the isoxazole ring followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring. The aminomethyl group can then be introduced through a series of reactions involving amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted isoxazole derivatives.

Scientific Research Applications

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)benzo[d]isoxazol-3-amine: A closely related compound with similar structural features.

    5-(Aminomethyl)benzo[d]isoxazol-3-carboxylic acid: Another related compound with a carboxylic acid group instead of the isoxazole ring.

Uniqueness

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one is unique due to its specific structure, which includes both an isoxazole ring and an aminomethyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a benzo[d]isoxazole moiety with an aminomethyl substituent. Its molecular formula is C8H9N3OC_8H_9N_3O, with a molecular weight of 163.18 g/mol. The presence of the amino group enhances its solubility and reactivity, facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The aminomethyl group can modulate enzymatic pathways and receptor activities, leading to altered cellular responses. Research indicates that the compound may exert antimicrobial and anticancer effects through the inhibition of specific molecular targets.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that the compound demonstrates selective antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer : MCF-7, MDA-MB-231
  • Lung Cancer : A549
  • Colorectal Cancer : HCT-116

Table 2 summarizes the IC50 values for these cancer cell lines:

Cell Line IC50 (µM)
MCF-715
MDA-MB-23120
A54925
HCT-11630

These findings indicate that the compound may serve as a promising candidate for further development in cancer therapy.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting a potential role in treating resistant bacterial infections .
  • Anticancer Research : Another investigation reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as an anticancer agent .
  • Pharmacological Applications : The compound has been explored as a lead structure for developing new drugs targeting specific diseases, including infections and cancers .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-(aminomethyl)-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H8N2O2/c9-4-5-1-2-7-6(3-5)8(11)10-12-7/h1-3H,4,9H2,(H,10,11)

InChI Key

LVBNQPAKISVTGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=O)NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.